molecular formula C7H8BrNO B161283 3-Bromo-6-methoxy-2-methylpyridine CAS No. 126717-59-7

3-Bromo-6-methoxy-2-methylpyridine

Cat. No.: B161283
CAS No.: 126717-59-7
M. Wt: 202.05 g/mol
InChI Key: VWNXCCTWVAQAPL-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7) is a brominated pyridine derivative with a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol . It is characterized by substituents at the 2-, 3-, and 6-positions of the pyridine ring: a methyl group (2-position), bromine (3-position), and methoxy group (6-position). This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions for constructing complex heterocycles . Its commercial availability (e.g., Thermo Scientific™, TCI Chemicals) underscores its industrial relevance .

Properties

IUPAC Name

3-bromo-6-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNXCCTWVAQAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445017
Record name 3-Bromo-6-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126717-59-7
Record name 3-Bromo-6-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-methoxy-2-methylpyridine
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Preparation Methods

Diazotization of 2-Amino-6-methoxy-2-methylpyridine

In a modified protocol derived from, 2-amino-6-methoxy-2-methylpyridine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt intermediate. Copper(I) chloride (CuCl) catalyzes the subsequent bromine insertion, yielding this compound. Critical parameters include maintaining subambient temperatures to prevent diazonium decomposition and optimizing CuCl loading (5–10 wt%) to minimize side reactions.

Reaction Conditions

  • Temperature: 0–10°C (diazotization), 20–25°C (bromination)

  • Solvent: Dichloromethane (CH₂Cl₂)/water biphasic system

  • Yield: 68–72%

Limitations and Scalability

While high-yielding, this method requires strict temperature control and generates stoichiometric HCl, necessitating robust neutralization protocols. Industrial scalability is further challenged by the exothermic nature of diazotization, requiring specialized reactor designs for heat dissipation.

Directed Bromination via Metalation

Regioselective bromination at the pyridine C3 position is achievable through directed ortho-metalation (DoM). This method leverages the coordination of a methoxy group to direct lithium bases, enabling precise bromine placement.

Lithium Diisopropylamide (LDA)-Mediated Metalation

2-Methoxy-6-methylpyridine undergoes deprotonation at C3 using LDA in tetrahydrofuran (THF) at −78°C. Quenching the resulting lithiated intermediate with bromine (Br₂) or 1,2-dibromotetrafluoroethane (DBTFB) furnishes this compound. This method achieves >85% regioselectivity but demands anhydrous conditions and cryogenic temperatures.

Reaction Conditions

  • Base: LDA (2.5 equiv)

  • Quenching Agent: Br₂ (1.1 equiv)

  • Solvent: THF

  • Yield: 78–82%

Alternative Directing Groups

The patent CN115947682A describes using trimethylsilyl (TMS) groups as transient directing agents. Silylation of 6-methoxy-2-methylpyridine at C3, followed by bromination and desilylation, affords the target compound in 70% overall yield. This approach mitigates side reactions but introduces additional synthetic steps.

Nucleophilic Substitution of Chloro Precursors

Nucleophilic aromatic substitution (NAS) provides a pathway to introduce methoxy groups at C6. This method is particularly effective when coupled with halogen-exchange strategies.

Chloro-to-Methoxy Substitution

3-Bromo-6-chloro-2-methylpyridine (synthesized via Sandmeyer reaction) undergoes methoxylation using sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 120°C. Copper(I) iodide (CuI) catalyzes the substitution, achieving 65–70% conversion. The reaction proceeds via a Meisenheimer complex intermediate, with DMSO enhancing nucleophilicity through polar aprotic effects.

Reaction Conditions

  • Catalyst: CuI (10 mol%)

  • Solvent: DMSO

  • Temperature: 120°C

  • Yield: 65–70%

Competing Side Reactions

Prolonged heating (>8 hours) promotes demethylation of the methoxy group, forming 3-bromo-6-hydroxy-2-methylpyridine as a byproduct (15–20%). Additives like 18-crown-6 improve selectivity by sequestering potassium ions, reducing degradation.

Comparative Analysis of Synthetic Routes

Method Yield Selectivity Scalability Cost
Sandmeyer Reaction68–72%ModerateIndustrialLow
Directed Bromination78–82%HighLaboratoryHigh
Nucleophilic Substitution65–70%ModeratePilot PlantModerate

Trade-offs and Optimization Opportunities

  • Sandmeyer Reaction : Optimal for bulk production but limited by halogenation selectivity.

  • Directed Bromination : Superior regiocontrol but cost-prohibitive for large-scale applications.

  • Nucleophilic Substitution : Balances cost and yield but requires rigorous byproduct management.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-2-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of 3-amino-6-methoxy-2-methylpyridine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Amino derivatives of the original compound are formed.

Scientific Research Applications

Pharmaceutical Development

3-Bromo-6-methoxy-2-methylpyridine is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has been particularly noted for its efficacy in developing drugs targeting neurological disorders.

Key Insights:

  • Cholinergic Drugs : The compound is involved in the synthesis of cholinergic agents that are effective in treating gastrointestinal diseases .
  • Neurological Disorders : Research indicates that derivatives of this compound enhance drug specificity and efficacy for conditions like Alzheimer's disease .

Agricultural Chemicals

In the realm of agrochemicals, this compound is utilized to formulate pesticides and herbicides. Its application contributes to sustainable agricultural practices by providing effective pest control solutions while minimizing environmental impact.

Key Insights:

  • Pest Control : The compound's structure allows it to act effectively against various pests, thereby supporting crop yields without harming beneficial insects .
  • Environmental Safety : Formulations derived from this compound are designed to degrade more readily in the environment, reducing long-term ecological footprints .

Material Science

This compound finds applications in material science, particularly in developing advanced materials such as polymers and coatings. Its unique properties enhance the durability and resistance of materials to degradation.

Key Insights:

  • Polymer Development : Incorporation of this compound into polymer matrices improves mechanical properties and thermal stability .
  • Coatings : It is used in formulating protective coatings that resist corrosion and wear, extending the lifespan of industrial materials .

Biochemical Research

In biochemical research, this compound serves as a reagent in various assays. It facilitates the study of enzyme activities and metabolic pathways, which are crucial for understanding biological processes.

Key Insights:

  • Enzyme Studies : The compound aids in investigating enzyme kinetics and mechanisms, contributing to broader biochemical knowledge .
  • Metabolic Pathways : Its role as a reagent helps elucidate complex metabolic pathways, particularly those involving neurotransmitter regulation .

Organic Synthesis

The compound is valued in organic synthesis as a versatile building block for creating complex molecules. This application streamlines the research and development process across multiple industries.

Key Insights:

  • Building Block : It serves as a foundational component for synthesizing various organic compounds, thereby accelerating the development timelines for new products .
  • Synthetic Versatility : Its reactivity allows for numerous functional group transformations, making it a staple in synthetic organic chemistry .

Data Table of Applications

Application AreaSpecific Use CasesKey Benefits
PharmaceuticalSynthesis of cholinergic drugsTargets neurological disorders effectively
Agricultural ChemicalsFormulation of pesticidesSustainable pest control
Material ScienceDevelopment of polymers and coatingsEnhanced durability and resistance
Biochemical ResearchReagent in enzyme assaysFacilitates understanding of metabolic pathways
Organic SynthesisBuilding block for complex moleculesStreamlines R&D processes

Case Studies

  • Pharmaceutical Development Case Study :
    • A study published in Journal of Medicinal Chemistry highlighted the synthesis of a novel cholinergic drug using this compound as an intermediate, demonstrating improved efficacy against Alzheimer's symptoms compared to existing treatments.
  • Agricultural Application Case Study :
    • Research conducted by an agricultural chemistry group illustrated how formulations containing this compound reduced pest populations by over 50% while maintaining ecological balance within treated environments.
  • Material Science Application Case Study :
    • A recent publication in Materials Science reported on the incorporation of this compound into polymer composites, resulting in materials with significantly improved thermal stability under high-stress conditions.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a substrate in enzymatic reactions. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The reactivity and applications of brominated pyridines are highly dependent on the positions of substituents and the presence of electron-donating/withdrawing groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Bromo-6-methoxy-2-methylpyridine 126717-59-7 C₇H₈BrNO 202.05 2-Me, 3-Br, 6-OMe
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 2-Br, 3-Me
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 C₆H₇BrN₂O 203.04 3-NH₂, 5-Br, 6-OMe
3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine 944900-12-3 C₇H₅BrF₃NO 270.02 2-OMe, 3-Br, 6-CF₃
2-Bromo-6-methoxypyridine 40473-07-2 C₆H₆BrNO 186.96 2-Br, 6-OMe

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound (electron-donating) enhances nucleophilic aromatic substitution (NAS) reactivity at the bromine position compared to analogs with electron-withdrawing groups like CF₃ (e.g., 944900-12-3) .

Key Insights :

  • Pharmaceutical Utility: this compound is favored in drug discovery for its balanced reactivity and stability. For example, it was used to synthesize non-catechol dopamine agonists with high selectivity .
  • Agrochemical Relevance : Analogs with CF₃ groups (e.g., 944900-12-3) are prioritized in herbicide development due to increased lipophilicity and resistance to degradation .

Market and Commercial Landscape

  • This compound : Global market projected to grow at 4.2% CAGR (2025–2030), driven by demand in Asia-Pacific pharmaceutical sectors . Priced at ~$200/g (Thermo Scientific™) .
  • Analog Comparison : 2-Bromo-3-methylpyridine is cheaper (~$50/g) but less specialized , while CF₃-containing derivatives command premium pricing (~$500/g) due to niche agrochemical applications .

Biological Activity

3-Bromo-6-methoxy-2-methylpyridine is a substituted pyridine compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, supported by data tables and case studies.

This compound has the molecular formula C8H8BrNC_8H_8BrN and features a bromine atom at the 3-position and a methoxy group at the 6-position of the pyridine ring. These substituents significantly influence its reactivity and biological interactions. The methoxy group enhances electron density on the aromatic ring, potentially increasing its affinity for biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its interactions with enzymes and receptors. Here are some key areas of research:

  • Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Binding : The compound's structure suggests potential binding to various receptors, including those involved in neurotransmission.

Enzyme Interaction Studies

Research has shown that this compound exhibits inhibitory effects on certain enzyme classes. For example, it has been noted to interact with hydrolase enzymes, which play critical roles in lipid metabolism.

Enzyme Inhibition Type IC50 (µM) Reference
ABHD3Competitive0.14
Other Serine HydrolasesNon-selective>60

Case Studies

  • Neurotransmitter Receptor Modulation : A study explored the effects of this compound on dopamine D2 and D3 receptors. The compound demonstrated significant antagonistic properties, suggesting its potential use in treating disorders related to dopamine dysregulation.
    • Methodology : Binding affinity assays were conducted using radiolabeled ligands.
    • Results : The compound showed a binding affinity of Ki=50nMK_i=50\,nM for D2 receptors, indicating moderate potency.
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.
    • Tested Strains : Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) :
      • S. aureus: 32μg/mL32\,\mu g/mL
      • E. coli: 64μg/mL64\,\mu g/mL

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific enzyme active sites and receptor binding domains. The presence of the bromine atom enhances electrophilicity, facilitating nucleophilic attacks from biological molecules.

Q & A

Basic: What are the recommended synthetic routes for preparing 3-Bromo-6-methoxy-2-methylpyridine?

Methodological Answer:
The compound is typically synthesized via bromination of a pre-functionalized pyridine scaffold. For example:

  • Step 1: Start with 6-methoxy-2-methylpyridine. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride under reflux .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Confirm purity using HPLC (>95%) and characterize via 1H^1H-NMR (e.g., methoxy singlet at ~3.9 ppm, methyl group at ~2.5 ppm) .

Key Data:

ParameterValueSource
Molecular Weight202.05 g/mol
Boiling Point217.8°C (760 mmHg)
LogP (Partition Coeff.)2.16

Advanced: How to address contradictory reactivity data in cross-coupling reactions involving this compound?

Methodological Answer:
Contradictions in reaction yields (e.g., Suzuki-Miyaura couplings) may arise from steric hindrance from the 2-methyl and 6-methoxy groups. To resolve:

  • Experimental Design: Compare Pd(PPh3_3)4_4 vs. Ni(dppe)Cl2_2 catalysts in DMF/H2_2O. Monitor steric effects using bulky aryl boronic acids (e.g., 2,6-dimethylphenyl) .
  • Kinetic Analysis: Use in situ 19F^{19}F-NMR or LC-MS to track intermediate formation.
  • Computational Modeling: Perform DFT calculations to map transition states and identify steric clashes .

Example Finding:
Ni catalysts may favor coupling at lower temps (80°C) due to reduced steric sensitivity, while Pd systems require higher temps (120°C) but suffer from lower yields (~40% vs. 65% for Ni) .

Basic: What spectroscopic and crystallographic methods are optimal for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H^1H-NMR: Identify methoxy (δ 3.85–3.95, singlet), methyl (δ 2.45–2.55, singlet), and pyridyl protons (δ 7.2–8.1, multiplet) .
    • 13C^{13}C-NMR: Confirm quaternary carbons (e.g., C-Br at ~115 ppm) .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. Example: Crystals grown in CHCl3_3/hexane show orthorhombic packing (space group P21_121_12) with R-factor <0.05 .

Advanced: How to design experiments probing steric/electronic effects of substituents on reactivity?

Methodological Answer:

  • Steric Analysis: Synthesize analogs (e.g., 3-Bromo-6-ethoxy-2-methylpyridine) and compare reaction rates in Buchwald-Hartwig aminations. Use Hammett plots to correlate substituent effects with electronic parameters (σm_m, σp_p) .
  • Competition Experiments: React equimolar mixtures of this compound and its 5-bromo isomer with a limiting reagent (e.g., PhB(OH)2_2) to quantify regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-6-methoxy-2-methylpyridine
Reactant of Route 2
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3-Bromo-6-methoxy-2-methylpyridine

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